N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-12-3-1-2-10(8-12)9-15/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRGHAZJPXFAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This compound is structurally characterized by the presence of an amino group and a sulfonamide moiety, which are known to influence its interaction with biological targets. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and cardiovascular effects, supported by data from various studies.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound. The compound has shown varying degrees of effectiveness against different bacterial strains.
- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against Gram-positive and Gram-negative bacteria have been reported, indicating moderate to strong antibacterial activity.
- Case Study: A recent study demonstrated that derivatives of this sulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 µg/mL to 100 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models.
- Mechanism of Action: It is believed that the compound inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Case Study: In vitro assays indicated that this sulfonamide derivative significantly reduced inflammatory markers in human cell lines, with IC50 values comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 110 |
| Diclofenac | 157 |
3. Cardiovascular Effects
Recent research has indicated potential cardiovascular benefits associated with this sulfonamide derivative.
- Experimental Findings: Studies utilizing isolated rat heart models showed that the compound could decrease perfusion pressure and coronary resistance, suggesting a possible role in regulating blood pressure through calcium channel modulation .
| Parameter | Control Value | Treated Value |
|---|---|---|
| Perfusion Pressure (mmHg) | 80 | 65 |
| Coronary Resistance (mmHg/mL) | 30 | 20 |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application.
- Absorption and Distribution: The compound exhibits favorable absorption characteristics, with predicted permeability across cell membranes based on QSAR models.
- Metabolism: Theoretical studies suggest that it undergoes metabolic transformations primarily in the liver, affecting its bioavailability .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity
- Research indicates that sulfonamides, including N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, exhibit antitumor properties. They have been studied for their ability to inhibit tumor growth and proliferation in various cancer types. For instance, compounds with similar structures have shown efficacy against mouse lymphoid leukemia in vivo studies .
-
Inhibition of Carbonic Anhydrases
- This compound has been investigated as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and acid-base balance. Studies have demonstrated that certain sulfonamides can selectively inhibit multiple isoforms of CAs, potentially leading to applications in treating conditions such as glaucoma and epilepsy .
-
Chemokine Receptor Modulation
- This compound has been identified as a modulator of chemokine receptors, particularly CXCR3. This modulation is relevant for the treatment of inflammatory diseases such as asthma and autoimmune disorders like multiple sclerosis . The compound's ability to interfere with chemokine signaling pathways presents a promising therapeutic avenue.
Biochemical Applications
-
Drug Development
- The compound serves as a lead structure for developing new drugs targeting specific diseases. Its sulfonamide moiety is crucial for binding interactions with biological targets, making it a candidate for further modifications to enhance efficacy and selectivity.
-
Research Tool
- In biochemical research, this compound can be utilized as a tool to study enzyme kinetics and mechanisms involving carbonic anhydrases and other related enzymes.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural and Functional Differences
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Comparisons
Electronic Effects
- Electron-Withdrawing Groups : The 4-nitro group in N-(3-chloro-4-methylphenyl)-4-nitrobenzenesulfonamide increases electrophilicity but may reduce solubility due to strong dipole interactions . In contrast, the 4-chloro group in the target compound balances electronic effects without extreme polarity .
- Electron-Donating Groups: The methoxy (–OCH₃) group in 3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide enhances solubility and hydrogen-bonding capacity compared to the aminomethyl (–CH₂NH₂) group in the target compound .
Steric and Lipophilic Effects
- 296.78 g/mol for the target) .
Research Implications and Data Gaps
- Structural-Activity Relationships (SAR): The aminomethyl and chloro substituents in the target compound optimize enzyme inhibition while maintaining moderate molecular weight. Larger substituents (e.g., azepane in ) may hinder diffusion across cellular membranes .
- Data Limitations : Solubility, stability, and detailed pharmacokinetic data for most analogs are unavailable, highlighting the need for further studies.
Preparation Methods
Sulfonylation Reaction
Reagents and Conditions:
The sulfonylation typically involves reacting the amine-containing aromatic compound with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine, diisopropylethylamine (DIEA), or N-methylmorpholine (NMM). Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction temperature is generally maintained between 20°C and 50°C, often at room temperature for 1 to 24 hours to ensure complete conversion.Mechanistic Notes:
The sulfonyl chloride reacts with the nucleophilic amine group on the aromatic ring to form the sulfonamide bond. The base scavenges the released hydrochloric acid, driving the reaction forward.-
- Molar ratio of amine to sulfonyl chloride: approximately 1:1 to 1:1.5
- Reaction time: 1–24 hours
- Temperature: 20–50°C (room temperature preferred)
Aminomethyl Group Introduction
Approach 1: Direct Amination of a Precursor
Starting from a 3-formyl or 3-halogenated phenyl sulfonamide intermediate, reductive amination or nucleophilic substitution with ammonia or amines can introduce the aminomethyl group. The reaction is often performed in polar solvents such as toluene, DMF, or ethanol, at reflux temperatures (60–90°C).Approach 2: Protection/Deprotection Strategy
The amino group on the phenyl ring may be protected with groups like benzyloxycarbonyl (Cbz) during earlier synthetic steps to prevent side reactions. Subsequent reduction and acid-mediated deprotection liberate the free aminomethyl group.One-Pot Procedures:
Some patented methods describe one-pot synthesis combining amination and sulfonylation steps to improve efficiency, reduce purification steps, and enhance yield.
Crystallization and Purification
- Crystallization is optimized by controlling pH and concentration in defined ranges, improving purity and yield of the final sulfonamide compound.
- Solvent systems such as toluene/water mixtures are used for extraction and purification, often involving temperature-controlled phase separations.
Process Parameters and Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature Range | Solvents | Notes |
|---|---|---|---|---|
| Sulfonylation | 4-chlorobenzenesulfonyl chloride + base (TEA, DIEA) | 20–50°C (RT typical) | DCM, THF, DMF | 1–24 h reaction; base scavenges HCl |
| Aminomethyl Introduction | Amination/reductive amination or deprotection | 60–90°C (reflux) | Toluene, DMF, EtOH | One-pot possible; protection groups may be used |
| Crystallization | pH and concentration control | Ambient to 80°C | Toluene/water | Improves purity and yield |
Research Findings and Industrial Relevance
Stereoselectivity and Purity:
Processes employ stereoselective steps when relevant, ensuring pure isomeric forms. Although stereochemistry is less critical for this sulfonamide, the control of reaction conditions affects purity.Scalability:
The use of commercially available starting materials and safe reagents such as 4-chlorobenzenesulfonyl chloride and common amines facilitates scale-up to industrial production levels.Environmental and Safety Considerations:
Avoidance of acid acceptors in some protocols reduces waste and side-product formation. Reaction temperatures and solvent choices are optimized to balance reaction rate and safety.
Representative Reaction Scheme
Sulfonylation:
3-(Aminomethyl)aniline + 4-chlorobenzenesulfonyl chloride → N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamideAlternative Route (Protection/Deprotection):
- Protect amino group on phenyl ring (e.g., Cbz group)
- Sulfonylate with 4-chlorobenzenesulfonyl chloride
- Reduce and deprotect to liberate aminomethyl group
Q & A
Basic: What are the established synthetic protocols for N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key steps include:
- Amine-sulfonyl chloride coupling : Reacting 3-(aminomethyl)aniline with 4-chlorobenzenesulfonyl chloride under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
Critical parameters include: - Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine .
- Temperature control : Prevents hydrolysis of sulfonyl chloride intermediates .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm the presence of the sulfonamide group (δ 3.4–3.6 ppm for -SO2-NH-) and aromatic protons (δ 6.8–7.8 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 296.78 (M+H)+ validates the molecular weight .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and identify byproducts .
Advanced: How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?
- Assay selection : Use fluorometric or colorimetric assays (e.g., trypsin or carbonic anhydrase inhibition) with positive controls (e.g., acetazolamide) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.
- Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on sulfonamide-zn²+ coordination .
Advanced: What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Meta-analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., assay conditions, cell lines) .
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and distinguish direct vs. indirect effects .
- Computational validation : Use density functional theory (DFT) to model electronic properties influencing bioactivity, such as sulfonamide resonance stabilization .
Advanced: How does the aminomethyl substituent influence the compound’s physicochemical properties?
- Solubility : The -CH2NH2 group increases water solubility (logP ~1.2) compared to non-polar analogs (logP >2.5) .
- Reactivity : The primary amine participates in Schiff base formation or crosslinking reactions, enabling conjugation with fluorescent probes .
- Crystallinity : X-ray diffraction studies (e.g., ) reveal hydrogen-bonding networks between the aminomethyl group and sulfonamide oxygen, affecting crystal packing .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Byproduct formation : Optimize reaction time and temperature to prevent racemization at the aminomethyl center .
- Catalyst selection : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts to preserve stereochemistry during sulfonamide bond formation .
- Process analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stereoisomers .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential amine-related sensitization .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
